molecular formula C14H22FN B1461416 [2-(4-Fluorophenyl)ethyl](4-methylpentan-2-yl)amine CAS No. 1021009-99-3

[2-(4-Fluorophenyl)ethyl](4-methylpentan-2-yl)amine

Cat. No.: B1461416
CAS No.: 1021009-99-3
M. Wt: 223.33 g/mol
InChI Key: VNFDFAQKECBZPF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethylamine is an organic compound with a structure characterized by a fluorophenyl group attached to an ethylamine backbone, further substituted with a 4-methylpentan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethylamine involves several steps:

  • Starting Materials: : 4-Fluorobenzyl bromide, 4-methylpentan-2-amine, sodium hydride.

  • Reaction: : The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.

  • Process

    • Step 1: : 4-Fluorobenzyl bromide is deprotonated using sodium hydride to generate the corresponding benzylic anion.

    • Step 2: : This intermediate reacts with 4-methylpentan-2-amine through a nucleophilic substitution reaction to form the desired amine.

  • Purification: : The product is typically purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production may employ a similar synthetic strategy but optimized for scalability:

  • Catalyst: : Catalysts may be introduced to increase yield and efficiency.

  • Continuous Flow Systems: : Continuous flow chemistry can enhance reaction rates and product consistency.

  • Green Chemistry: : Efforts are made to minimize waste and utilize environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, usually yielding N-oxide derivatives.

  • Reduction: : Hydrogenation processes can reduce the fluorophenyl group, potentially leading to defluorination.

  • Substitution: : The amino group can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include peroxides and oxides such as hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or similar catalysts.

  • Substitution: : Electrophiles like alkyl halides and aryl halides in the presence of bases.

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Reduced amine and potentially defluorinated compounds.

  • Substitution: : Functionalized amines with diverse substituents on the nitrogen.

Scientific Research Applications

  • Chemistry: : Used as a precursor or intermediate in organic synthesis, particularly in the development of fluorinated amines.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

  • Mechanism: : The compound’s mechanism of action often involves interaction with enzymes or receptors, leading to modulation of biological pathways.

  • Molecular Targets: : It can target specific enzymes, receptors, or cellular pathways, altering their function.

  • Pathways: : May affect neurotransmitter systems, enzyme activity, or cell signaling pathways depending on its structure and substituents.

Comparison with Similar Compounds

  • Unique Features: : The presence of a fluorophenyl group distinguishes it from many other amines, imparting unique electronic properties and reactivity.

  • Similar Compounds

    • 2-(4-Chlorophenyl)ethyl: amine : Similar structure but with a chlorophenyl group.

    • 2-(4-Bromophenyl)ethyl: amine : Another analogue with a bromophenyl group.

    • 2-(4-Methylphenyl)ethyl: amine : Substituted with a methyl group instead of fluorine.

This compound, 2-(4-Fluorophenyl)ethylamine, holds promise in various fields due to its unique structural features and diverse reactivity, making it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN/c1-11(2)10-12(3)16-9-8-13-4-6-14(15)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFDFAQKECBZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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